2-[(oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine
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Overview
Description
Pyrrolidin-1-yl(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone is a complex organic compound that features a pyrrolidine ring, a tetrahydropyran ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine typically involves multiple steps, including the construction of the pyrrolidine ring, the formation of the tetrahydropyran ring, and the attachment of these rings to the pyridine core. Common synthetic strategies include:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new substituents onto the pyrrolidine, tetrahydropyran, or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Pyrrolidin-1-yl(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share structural similarities but may differ in their biological activities and applications.
Uniqueness
Pyrrolidin-1-yl(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone is unique due to its specific combination of the pyrrolidine, tetrahydropyran, and pyridine rings. This unique structure may confer distinct biological properties and advantages in certain applications .
Properties
IUPAC Name |
[2-(oxan-4-ylmethoxy)pyridin-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(18-7-1-2-8-18)14-3-6-17-15(11-14)21-12-13-4-9-20-10-5-13/h3,6,11,13H,1-2,4-5,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBYBYLLQWCLQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC=C2)OCC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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